

# The Discovery and Synthesis of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Osimertinib, marketed as Tagrisso™ and formerly known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of osimertinib.

## **Discovery and Medicinal Chemistry**

The development of osimertinib was initiated by AstraZeneca in May 2009, prompted by the clinical challenge of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[5] In many patients, this resistance is driven by the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain.[1][6]

The medicinal chemistry program adopted a structure-guided design strategy to develop a potent and selective inhibitor.[5] The core of the molecule is a mono-anilino-pyrimidine scaffold, which distinguishes it structurally from other third-generation inhibitors.[3][7] A key feature is the



presence of an acrylamide group, which acts as a Michael acceptor. This group is positioned to form a covalent bond with the cysteine-797 residue located in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition.[3][8] This targeted covalent approach provides high potency against the mutant forms of the receptor. The program successfully evolved a lead compound into the clinical candidate, AZD9291, which demonstrated high potency against both sensitizing and T790M resistance mutations while maintaining a significant margin of selectivity over wild-type EGFR.[1]

# **Synthesis of Osimertinib (AZD9291)**

The synthesis of osimertinib has been approached through various routes, with improvements focused on increasing yield, reducing costs, and enhancing scalability for large-scale manufacturing. A common convergent synthesis involves the preparation of two key intermediates followed by a final coupling and amidation sequence.

#### **Experimental Protocol: Representative Synthesis**

A representative synthesis involves the following key steps, though various modifications exist in the literature:

- Preparation of the Pyrimidine Core: A substituted pyrimidine intermediate is synthesized, often starting from commercially available materials. This fragment contains the necessary functionalities for subsequent coupling reactions.
- Preparation of the Aniline Moiety: A complex aniline derivative containing the N,Ndimethylaminoethyl(methyl)amino side chain is prepared. This typically involves multiple steps, including nitration, reduction, and alkylation reactions.
- Coupling Reaction: The pyrimidine core and the aniline moiety are coupled, commonly through a nucleophilic aromatic substitution (SNAr) reaction, to form the central diaminopyrimidine structure.
- Final Amidation: The final step involves the acylation of the aniline nitrogen with acryloyl
  chloride or a related acrylic acid derivative to install the reactive acrylamide warhead. This is
  often the most critical step, requiring careful control of reaction conditions to avoid
  polymerization and other side reactions.



A detailed, multi-step synthesis procedure has been described in the literature, for example, in J. Med. Chem. 2014, 57, 8249-8267, and in various patents. One reported final step involves reacting N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N3-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with 3-chloropropanoyl chloride, followed by an elimination reaction to form the acrylamide.[9]

#### **Mechanism of Action**

Osimertinib functions as a targeted covalent inhibitor of the EGFR kinase domain.[3][8]

- Covalent Binding: The electrophilic acrylamide moiety of osimertinib forms a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of mutant EGFR.[3][4]
- Irreversible Inhibition: This covalent bond formation leads to the irreversible inhibition of the receptor's kinase activity.[8]
- Blockade of Downstream Signaling: By preventing ATP from binding and blocking
  autophosphorylation of the receptor, osimertinib effectively shuts down downstream prosurvival signaling pathways.[4][8] The two primary pathways inhibited are the
  RAS/RAF/MEK/ERK pathway, which is critical for cell division, and the PI3K/AKT/mTOR
  pathway, which is crucial for cell growth and survival.[4]
- Selectivity: Osimertinib exhibits significantly higher potency for EGFR harboring sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation compared to its activity against wild-type EGFR.[4][7] This selectivity is a key factor in its improved therapeutic index and reduced side effects, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors.[6]





Click to download full resolution via product page

**Caption:** Mechanism of action of Osimertinib in inhibiting EGFR signaling pathways.



## **Quantitative Data Summary**

Osimertinib has demonstrated high potency in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib (IC50 Values)

| Cell Line | EGFR Mutation<br>Status | Osimertinib IC50<br>(nM) | Reference |
|-----------|-------------------------|--------------------------|-----------|
| PC-9      | Exon 19 deletion        | 13 - 54                  | [10]      |
| H3255     | L858R                   | 13 - 54                  | [10]      |
| H1975     | L858R / T790M           | < 15                     | [10]      |
| PC-9VanR  | Exon 19 del / T790M     | < 15                     | [10]      |
| LoVo      | Wild-Type               | 493.8                    | [11]      |

**Table 2: Pharmacokinetic Parameters of Osimertinib** 

| Parameter             | Value (in Humans) | Reference |
|-----------------------|-------------------|-----------|
| Half-life (t1/2)      | ~48 hours         | [12][13]  |
| Time to Steady State  | ~15 days          | [12][13]  |
| Oral Clearance (CL/F) | 14.3 L/h          | [12]      |
| Active Metabolites    | AZ5104, AZ7550    | [3][12]   |

# Table 3: Clinical Efficacy from FLAURA Trial (First-Line Treatment)



| Endpoint                        | Osimertinib | Comparator<br>(Gefitinib or<br>Erlotinib) | Hazard Ratio<br>(HR) | Reference |
|---------------------------------|-------------|-------------------------------------------|----------------------|-----------|
| Median Overall<br>Survival (OS) | 38.6 months | 31.8 months                               | 0.80                 | [8]       |
| 12-month OS<br>Rate             | 89%         | 83%                                       | -                    | [8]       |
| 24-month OS<br>Rate             | 74%         | 59%                                       | -                    | [8]       |
| 36-month OS<br>Rate             | 54%         | 44%                                       | -                    | [8]       |

# **Experimental Protocols**

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline typical protocols used in the characterization of osimertinib.

## In Vitro Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

This assay determines the concentration-dependent cytotoxic effect of osimertinib.

- Cell Seeding: Seed EGFR-mutant (e.g., NCI-H1975) and wild-type cells in 96-well or 384well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of osimertinib (typically ranging from nanomolar to micromolar concentrations) or DMSO as a vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.
- Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results against



the log of the drug concentration and fit a dose-response curve to determine the IC50 value.



Click to download full resolution via product page

**Caption:** Workflow for a typical cell viability assay to determine IC50.

#### Western Blotting for Phospho-Protein Analysis

This protocol is used to visualize the inhibitory effect of osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

- Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of osimertinib for a specified time (e.g., 2-24 hours). For some cell lines, stimulation with EGF (e.g., 50 ng/mL) may be required to induce robust EGFR phosphorylation.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
  - Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), and anti-total ERK1/2. A loading control like anti-GAPDH is also used.



- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and apply an enhanced chemiluminescent (ECL) substrate.
   Visualize the protein bands using an imaging system.

### In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of osimertinib in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., NCI-H1975) into the flank of immunocompromised mice (e.g., Balb/c nude or SCID mice).
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, osimertinib at various doses).
- Drug Administration: Administer osimertinib or vehicle orally (by gavage) on a specified schedule (e.g., once daily).
- Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Endpoint: The study can be terminated when tumors in the control group reach a
  predetermined size, or after a specific duration of treatment. Tumors can be harvested for
  pharmacodynamic analysis (e.g., western blotting for p-EGFR).

#### Conclusion

Osimertinib represents a landmark achievement in precision oncology, born from a rational, structure-guided drug design program. Its high potency and selectivity against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, have established it as a standard-of-care treatment for patients with EGFR-mutated non-small cell lung cancer. The comprehensive preclinical and clinical data underscore its efficacy and favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of osimertinib and the development of next-generation targeted therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. targetedonc.com [targetedonc.com]
- 5. One moment, please... [oncupdates.com]
- 6. ascopubs.org [ascopubs.org]
- 7. API SYNTHESIS INTERNATIONAL: AZD 9291, Osimertinib, Third-generation, oral, irreversible, selective epidermal growth factor receptor (EGFR) inhibitor for Non-small cell lung cancer (NSCLC) [apisynthesisint.blogspot.com]
- 8. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC Oncology Practice Management [oncpracticemanagement.com]
- 9. WO2022132046A1 Improved process for preparing osimertinib or a salt thereof Google Patents [patents.google.com]
- 10. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD-9291 synthesis chemicalbook [chemicalbook.com]
- 12. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Osimertinib in Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15135143#discovery-and-synthesis-of-xpc-5462]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com